热导率对比:EGaIn 在热界面材料 (TIM) 中的性能优势
EGaIn 的热导率显著优于 Galinstan,使其在 CPU/GPU 散热等高性能热管理应用中成为更优选择。直接对比数据显示,EGaIn 的热导率为 26.6 W/m-K,而 Galinstan 仅为 16.5 W/m-K [1]。
| Evidence Dimension | Thermal Conductivity |
|---|---|
| Target Compound Data | 26.6 W/m-K |
| Comparator Or Baseline | Galinstan: 16.5 W/m-K |
| Quantified Difference | EGaIn 的热导率比 Galinstan 高 61.2% |
| Conditions | 室温 (25°C) 下测量的体材料热导率 |
Why This Matters
对于采购决策而言,更高的热导率意味着在相同体积和压力下,使用 EGaIn 的 TIM 能实现更低的芯片结温,这对于高功率密度电子器件的热管理至关重要。
- [1] Table 1. (n.d.). In Properties of Liquid Metals. PMC. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC7865807/table/sensors-21-00827-t001/ View Source
